![molecular formula C19H24N4O3S B2629273 N1-(isoxazol-3-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234983-12-0](/img/structure/B2629273.png)
N1-(isoxazol-3-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
“N1-(isoxazol-3-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). This structure is found in many biologically active molecules .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Its significance in drug discovery drives the need for eco-friendly synthetic strategies. Metal-catalyzed reactions (employing Cu(I) or Ru(II)) are often used for isoxazole synthesis, but they come with drawbacks such as high costs, toxicity, and waste generation. Metal-free synthetic routes offer an alternative. These pathways can yield isoxazoles with significant biological interests, including anticancer, HDAC inhibition, antioxidant, antibacterial, and antimicrobial properties .
EPAC (Exchange Protein Directly Activated by cAMP) Antagonists
Researchers have synthesized a series of 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide compounds as EPAC antagonists. Notably, compounds 105a and 105b have emerged as potential EPAC1 and EPAC2 inhibitors. Further modifications at various positions on the phenyl scaffold enhance their inhibitory activity .
Other Biological Activities
Functionalized isoxazole scaffolds exhibit diverse biological activities beyond drug discovery. These include potential HDAC inhibition, antioxidant effects, antibacterial properties, and antimicrobial activity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27-16-5-3-2-4-15(16)13-23-9-6-14(7-10-23)12-20-18(24)19(25)21-17-8-11-26-22-17/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHWAVBTAWTHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide |
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